5-Methyl-1,3,4-oxadiazole-2-thiol: A Comprehensive Technical Guide on its Structural Elucidation and Properties
5-Methyl-1,3,4-oxadiazole-2-thiol: A Comprehensive Technical Guide on its Structural Elucidation and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structural elucidation and physicochemical properties of 5-methyl-1,3,4-oxadiazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry. This document details the synthetic pathway, spectroscopic characteristics, and key physicochemical parameters of the molecule, offering valuable insights for its application in research and drug development.
Structural Elucidation
5-Methyl-1,3,4-oxadiazole-2-thiol (C₃H₄N₂OS), with a molecular weight of 116.14 g/mol , is a five-membered heterocyclic compound featuring an oxadiazole ring substituted with a methyl group at the 5-position and a thiol group at the 2-position. A critical aspect of its structure is the existence of thiol-thione tautomerism.[1] The molecule can exist in equilibrium between the thiol form (5-methyl-1,3,4-oxadiazole-2-thiol) and the thione form (5-methyl-1,3,4-oxadiazole-2(3H)-thione).[1][2] The predominance of either tautomer is influenced by factors such as the solvent and the physical state (solid or solution).
Spectroscopic Properties
1.1.1. Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands that confirm the presence of its key functional groups. The presence of the thiol (-SH) or thione (C=S) group is a key diagnostic feature.
| Functional Group | Expected Wavenumber (cm⁻¹) | Notes |
| N-H stretch | 3100-3300 | Broad peak, indicative of the thione tautomer. |
| C-H stretch (methyl) | 2900-3000 | Characteristic of the methyl group. |
| S-H stretch | 2500-2600 | Weak band, indicative of the thiol tautomer.[3] |
| C=N stretch (ring) | 1610-1650 | Confirms the presence of the oxadiazole ring.[5] |
| C=S stretch | 1250-1300 | Strong band, indicative of the thione tautomer.[5] |
| C-O-C stretch (ring) | 1020-1070 | Characteristic of the oxadiazole ring.[3] |
1.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is anticipated to be relatively simple. A singlet corresponding to the methyl protons (CH₃) is expected in the upfield region (around δ 2.3 ppm). A broad singlet in the downfield region (δ 13-15 ppm) would be indicative of the N-H proton of the thione tautomer or the S-H proton of the thiol tautomer.[3][4]
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¹³C NMR: The carbon NMR spectrum would provide evidence for the carbon skeleton. The methyl carbon is expected to appear at approximately δ 10-15 ppm. The two carbons of the oxadiazole ring are expected at around δ 150-160 ppm (C-CH₃) and δ 175-180 ppm (C=S).[3]
1.1.3. Mass Spectrometry (MS)
The mass spectrum should display a molecular ion peak (M⁺) at m/z = 116, corresponding to the molecular weight of the compound.[2][6][7][8] Fragmentation patterns would likely involve the loss of the methyl group and cleavage of the oxadiazole ring.
Physicochemical Properties
The physicochemical properties of 5-methyl-1,3,4-oxadiazole-2-thiol are crucial for its handling, formulation, and biological activity. The following table summarizes the available computed and experimental data for the target compound and its analogues.
| Property | 5-Methyl-1,3,4-oxadiazole-2-thiol | Notes |
| Molecular Formula | C₃H₄N₂OS | [6][8][9] |
| Molecular Weight | 116.14 g/mol | [2][6][8][9][10] |
| CAS Number | 31130-17-3 | [6][8][10][11] |
| Melting Point | Not available | The related compound 5-methylthio-1,3,4-thiadiazole-2-thiol has a melting point of 138-141 °C. |
| pKa | Not available (Predicted acidic) | The thiol/thione proton is acidic. |
| LogP | 1.04 (Computed) | [2] |
| Topological Polar Surface Area (TPSA) | 41.82 Ų (Computed) | [2] |
| Solubility | Not available | Expected to have limited solubility in water and better solubility in organic solvents. |
Experimental Protocols
Synthesis of 5-Methyl-1,3,4-oxadiazole-2-thiol
The most common and efficient method for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols involves the cyclization of an acid hydrazide with carbon disulfide in a basic medium, followed by acidification.[1][3][4]
Reaction Scheme:
Caption: Synthesis pathway of 5-Methyl-1,3,4-oxadiazole-2-thiol.
Detailed Methodology:
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Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser, dissolve acetic hydrazide (1 molar equivalent) in absolute ethanol. To this solution, add potassium hydroxide (1 molar equivalent) and stir until it dissolves.
-
Addition of Carbon Disulfide: Cool the mixture in an ice bath and add carbon disulfide (1.1 molar equivalents) dropwise while stirring.
-
Reflux: After the addition is complete, reflux the reaction mixture for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Acidification: Dissolve the residue in water and acidify with dilute hydrochloric acid to a pH of 5-6.
-
Isolation and Purification: The precipitated solid is collected by filtration, washed with cold water, and dried. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture.[1][3]
Biological Significance and Applications
Derivatives of 1,3,4-oxadiazole-2-thiol are a well-known class of heterocyclic compounds that exhibit a broad spectrum of biological activities. These include antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[3][4][6][12] The presence of the thiol group provides a site for further chemical modification, allowing for the synthesis of diverse libraries of compounds for drug discovery programs. The 5-methyl substituent is a simple alkyl group that can influence the lipophilicity and metabolic stability of the molecule.
Conclusion
5-Methyl-1,3,4-oxadiazole-2-thiol is a versatile heterocyclic compound with a well-established synthetic route. Its structural features, particularly the thiol-thione tautomerism, are key to understanding its reactivity and spectroscopic properties. While specific experimental data for the title compound is limited, a comprehensive understanding of its characteristics can be derived from the extensive studies on its analogues. This technical guide provides a solid foundation for researchers and drug development professionals working with this important chemical scaffold.
Disclaimer: The predicted spectroscopic data and some physicochemical properties are based on data from analogous compounds and computational models. Experimental verification is recommended for precise characterization.
References
- 1. Synthesis and Antimicrobial Activity of Some Derivatives of (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. asianpubs.org [asianpubs.org]
- 4. ijcps.org [ijcps.org]
- 5. mdpi.com [mdpi.com]
- 6. rjptonline.org [rjptonline.org]
- 7. researchgate.net [researchgate.net]
- 8. scbt.com [scbt.com]
- 9. lab-chemicals.com [lab-chemicals.com]
- 10. 31130-17-3|5-Methyl-1,3,4-oxadiazole-2-thiol|BLD Pharm [bldpharm.com]
- 11. 5-Methyl-1,3,4-oxadiazole-2-thiol | 31130-17-3 | FM122919 [biosynth.com]
- 12. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
